4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride typically involves the reaction of 4-ethoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein functions, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxyphenyl)benzamide
- 4-amino-N-(4-methylphenyl)benzamide
- 4-amino-N-(4-chlorophenyl)benzamide
Uniqueness
4-amino-N-(4-ethoxyphenyl)benzamide hydrochloride is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .
Properties
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-2-19-14-9-7-13(8-10-14)17-15(18)11-3-5-12(16)6-4-11;/h3-10H,2,16H2,1H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDDSNHFQQTONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610031 |
Source
|
Record name | 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109651-02-7 |
Source
|
Record name | 4-Amino-N-(4-ethoxyphenyl)benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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